molecular formula C6H6F3NO2S2 B2885687 N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide CAS No. 2326993-78-4

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide

Cat. No.: B2885687
CAS No.: 2326993-78-4
M. Wt: 245.23
InChI Key: RQJPNEOMLOOPPG-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide is a fluorinated organic compound that features a thiophene ring substituted with a sulfonamide group and a trifluoroethyl group. The presence of fluorine atoms imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide typically involves the introduction of the trifluoroethyl group to the thiophene ring. One common method is the reaction of thiophene-2-sulfonamide with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form thiophene-2-sulfonamide.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Thiophene-2-sulfonic acid derivatives.

    Reduction: Thiophene-2-sulfonamide.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity or receptor binding, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoroethyl)isatin ketimine
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • Thiophene-2-sulfonamide

Uniqueness

N-(2,2,2-Trifluoroethyl)thiophene-2-sulfonamide is unique due to the combination of the trifluoroethyl group and the thiophene ring. This combination imparts distinct chemical properties, such as increased metabolic stability and enhanced lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2S2/c7-6(8,9)4-10-14(11,12)5-2-1-3-13-5/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJPNEOMLOOPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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